molecular formula C9H11Cl2NO B1610756 6-Chloro-chroman-3-ylamine hydrochloride CAS No. 54444-99-4

6-Chloro-chroman-3-ylamine hydrochloride

Cat. No. B1610756
CAS RN: 54444-99-4
M. Wt: 220.09 g/mol
InChI Key: YIPPXNAWFXXHHD-UHFFFAOYSA-N
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Description

6-Chloro-chroman-3-ylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in the laboratory for its unique properties and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

1. Use in Polyoxotungstate Aggregates

  • Application : This compound has been used as an organic solubilizing agent in the assembly reaction of polyoxotungstate aggregates. These aggregates are structurally characterized for potential applications in materials science and chemistry.
  • Key Findings : The study highlights its role in forming rare-earth substituted arsenotungstate aggregates, contributing to the understanding of polyoxoanion infrastructures and their thermal stability.
  • Reference : Hailou Li et al. (2016), Inorganic Chemistry.

2. Role in Chemical Reactions

  • Application : It's used in chemical reactions involving chromones and hydroxylamine in anhydrous methanol, leading to the formation of novel chromone oximes.
  • Key Findings : This research provides a new method for preparing chromone oximes, indicating its utility in organic synthesis and pharmaceutical research.
  • Reference : V. Szabó et al. (1986), Tetrahedron.

3. In Environmental Studies

  • Application : The compound has been studied in the context of environmental pollution, particularly in the behavior of chromium in various systems.
  • Key Findings : Research indicates its relevance in understanding the ecological impact of heavy metals like chromium, and its use in bioremediation strategies.
  • Reference : A. P. Gamerdinger et al. (1991), Journal of Environmental Quality.

4. In Developing Electrochemical Sensors

  • Application : It has been used in the development of electrochemical sensors for ascorbic acid detection.
  • Key Findings : The study demonstrates its potential in creating sensitive and efficient sensors with applications in clinical diagnostics and biochemical analysis.
  • Reference : Feng Li et al. (2010), Electrochimica Acta.

5. In Studying Chromatin Activity

  • Application : Research has explored its effects on chromatin activity in plants, which is crucial for understanding gene expression and plant physiology.
  • Key Findings : The compound's influence on chromatin activity has implications for agricultural sciences, particularly in understanding the mechanisms of herbicide action and plant stress responses.
  • Reference : D. Penner et al. (1972), Weed Science.

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPPXNAWFXXHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484762
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54444-99-4
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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